molecular formula C22H30N4O3S B2869152 2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 898445-59-5

2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2869152
CAS RN: 898445-59-5
M. Wt: 430.57
InChI Key: PAQVPAHNDIZBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H30N4O3S and its molecular weight is 430.57. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrimidinones and oxazinones, synthesized using starting materials like citrazinic acid, exhibit notable antibacterial and antifungal activities. These compounds were compared to reference drugs like streptomycin and fusidic acid, showing promising results in combating microbial infections (Hossan et al., 2012).

Anti-inflammatory and Analgesic Properties

Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and shown significant anti-inflammatory and analgesic activities. These compounds were tested as cyclooxygenase inhibitors (COX-1/COX-2) and exhibited high inhibitory activity, indicating their potential in developing new anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Chemical Synthesis and Biological Activities

The synthesis of compounds involving cyclopenta[d]pyrimidine structures has been explored for their potential in creating new pharmaceutical agents. For example, the chemical synthesis and evaluation of various derivatives have been a focus, aiming at the discovery of new drugs with potential antimicrobial, anti-inflammatory, or analgesic properties. These efforts include the development of methods for synthesizing complex heterocyclic compounds that can serve as the basis for new medications (Wagner et al., 1993).

Radiolabeling for Imaging Applications

In the realm of diagnostic imaging, certain pyrazolopyrimidinacetamide derivatives have been identified as selective ligands for the translocator protein (18 kDa), with DPA-714 being a notable example. These compounds, when labeled with fluorine-18, allow for in vivo imaging using positron emission tomography (PET), highlighting their application in medical diagnostics and research into neurological disorders (Dollé et al., 2008).

Synthesis of Dyes with Antimicrobial Properties

Research has also been conducted on the synthesis of novel acyclic and heterocyclic dyes based on tetrahydrobenzo[b]thiophene systems. These dyes and their precursors have shown significant antimicrobial activity against various organisms, demonstrating their potential for use in textile finishing and dyeing processes with added antimicrobial benefits (Shams et al., 2011).

properties

IUPAC Name

2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S/c1-4-25(5-2)13-14-26-19-8-6-7-18(19)21(24-22(26)28)30-15-20(27)23-16-9-11-17(29-3)12-10-16/h9-12H,4-8,13-15H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQVPAHNDIZBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide

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